1-Propyl-1H-benzoimidazole-2-carbaldehyde
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Overview
Description
1-Propyl-1H-benzoimidazole-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . It is a derivative of benzoimidazole, a heterocyclic aromatic organic compound known for its diverse applications in chemistry and biology . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-benzoimidazole-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 1-propyl-1H-benzoimidazole with a suitable aldehyde precursor under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-benzoimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzoimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst and an appropriate electrophile.
Major Products:
Oxidation: 1-Propyl-1H-benzoimidazole-2-carboxylic acid.
Reduction: 1-Propyl-1H-benzoimidazole-2-methanol.
Substitution: Various substituted benzoimidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Propyl-1H-benzoimidazole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Propyl-1H-benzoimidazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The benzoimidazole ring can interact with various biological receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
- 1-Methyl-1H-benzoimidazole-2-carbaldehyde
- 1-Ethyl-1H-benzoimidazole-2-carbaldehyde
- 1-Butyl-1H-benzoimidazole-2-carbaldehyde
Comparison: 1-Propyl-1H-benzoimidazole-2-carbaldehyde is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric effects, potentially enhancing its interactions with biological targets .
Properties
IUPAC Name |
1-propylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,8H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXBQNVSLZRMGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359414 |
Source
|
Record name | 1-Propyl-1H-benzoimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123511-50-2 |
Source
|
Record name | 1-Propyl-1H-benzimidazole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123511-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propyl-1H-benzoimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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